molecular formula C17H21FN2O3S2 B2792436 N-((4-cyclohexylthiazol-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034240-44-1

N-((4-cyclohexylthiazol-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2792436
CAS RN: 2034240-44-1
M. Wt: 384.48
InChI Key: FUWGZJPLBHFBIK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound likely contains a thiazole ring (a type of heterocyclic compound containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom), a fluorobenzene ring (a type of aromatic compound where one hydrogen atom on a benzene ring is replaced by a fluorine atom), and a methoxy group (an oxygen atom bonded to a methyl group) .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general can undergo a variety of reactions. For example, they can be hydrolyzed under acidic or alkaline conditions, or react with nitrous acid to form a diazonium salt .

Mechanism of Action

Sulfonamides are known to inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a vitamin that’s necessary for their growth and reproduction .

Safety and Hazards

Sulfonamides are generally safe for use in humans, but they can cause allergic reactions in some people. They should be used with caution in individuals with a known allergy to sulfonamides .

Future Directions

The development of new sulfonamide derivatives with improved efficacy and fewer side effects is an active area of research. These compounds have potential applications in the treatment of a variety of bacterial infections .

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-23-15-8-7-13(18)9-16(15)25(21,22)19-10-17-20-14(11-24-17)12-5-3-2-4-6-12/h7-9,11-12,19H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWGZJPLBHFBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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